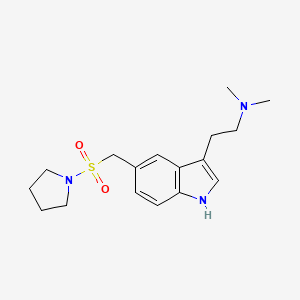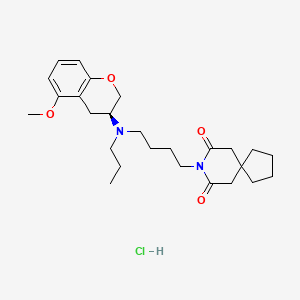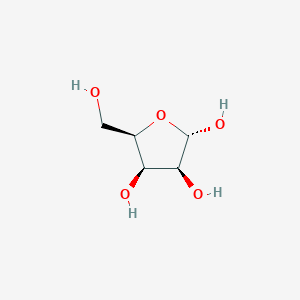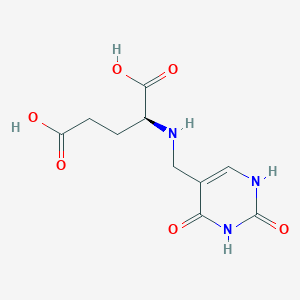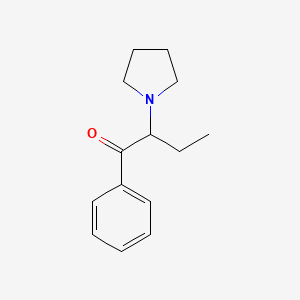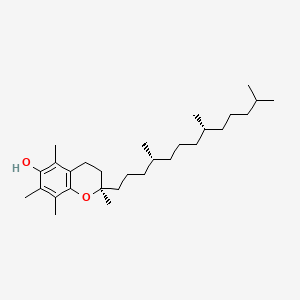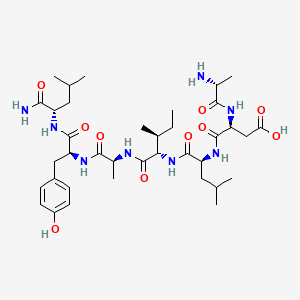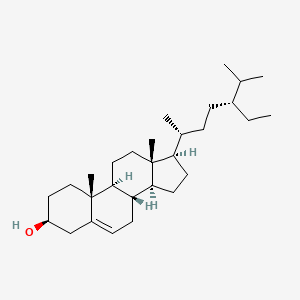![molecular formula C33H37Cl2N5O4 B1666973 2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid CAS No. 142023-57-2](/img/structure/B1666973.png)
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIBS-222 is a novel nonpeptide angiotensin II (Ang II) receptor antagonist. BIBS 222 appears to be an effective antihypertensive in the model of the renal hypertensive rat.
Scientific Research Applications
Inhibitory Effects on Viral Infections
Research indicates that certain benzimidazole derivatives, similar to the compound , have shown potential as antiviral agents. For instance, enviroxime, structurally related to the given compound, has demonstrated significant antiviral activity against rhinoviruses in vitro and in human subjects. Clinical trials revealed its potential in reducing symptoms of rhinovirus infection, such as rhinorrhoea, when administered intranasally (Phillpotts et al., 1981). Similarly, another study on enviroxime highlighted its therapeutic effect against human rhinovirus, indicating its potential in reducing clinical evidence of infection (Phillpotts et al., 1983).
Metabolic and Disposition Studies
Extensive research has been conducted on the metabolism and disposition of various compounds structurally similar to the benzimidazole . For example, studies on SB-649868, an orexin 1 and 2 receptor antagonist, demonstrated its metabolism, excretion pathways, and the formation of specific metabolites in humans, providing insights into the drug's pharmacokinetics and metabolism (Renzulli et al., 2011).
Studies on Carcinogenicity and Mutagenicity
There's significant research focusing on the carcinogenic and mutagenic properties of heterocyclic amines, which share structural similarities with the compound . Studies have explored the presence of these amines in cooked foods and their potential carcinogenic effects in humans and experimental animals, offering insights into the risks associated with dietary exposure to these compounds (Wakabayashi et al., 1993). Another study discussed the human exposure to carcinogenic heterocyclic amines and their mutational fingerprints in experimental animals, shedding light on the human exposure levels and the potential health risks associated with these compounds (Nagao et al., 1996).
properties
CAS RN |
142023-57-2 |
|---|---|
Product Name |
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid |
Molecular Formula |
C33H37Cl2N5O4 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
2-[[4-[[2-butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid |
InChI |
InChI=1S/C33H37Cl2N5O4/c1-4-6-8-18-39(33(44)36-3)23-14-17-26-27(19-23)40(28(38-26)9-7-5-2)20-21-10-12-22(13-11-21)37-31(41)29-24(34)15-16-25(35)30(29)32(42)43/h10-17,19H,4-9,18,20H2,1-3H3,(H,36,44)(H,37,41)(H,42,43) |
InChI Key |
ZHWGRXBJGUEATA-UHFFFAOYSA-N |
SMILES |
CCCCCN(C1=CC2=C(C=C1)N=C(N2CC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4C(=O)O)Cl)Cl)CCCC)C(=O)NC |
Canonical SMILES |
CCCCCN(C1=CC2=C(C=C1)N=C(N2CC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4C(=O)O)Cl)Cl)CCCC)C(=O)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-n-butyl-1-(4-(6-carboxy-2,5-dichlorobenzoylamino)benzyl)-6-N-(methylaminocarbonyl)-n-pentylaminobenzimidazole BIBS 222 BIBS-222 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




